molecular formula C151H262N52O42 B588450 H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH CAS No. 126947-95-3

H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH

Cat. No.: B588450
CAS No.: 126947-95-3
M. Wt: 3478.079
InChI Key: WBDSRZQSAFJIGJ-ZMKGZUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is coupled to the growing chain using reagents such as carbodiimides and protected by groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of specific amino acid residues like cysteine.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of cysteine residues can lead to the formation of cystine.

Scientific Research Applications

This peptide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of specialized biomaterials and as a component in cell culture media.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways, influencing cellular functions and signaling processes. The exact mechanism depends on the sequence and structure of the peptide, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Alanyl-L-lysyl-L-glutamine: Another peptide with similar applications in nutrition and medicine.

Properties

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C151H262N52O42/c1-18-81(16)120(145(243)202-103(66-79(12)13)141(239)199-104(68-83-31-20-19-21-32-83)142(240)198-102(65-78(10)11)140(238)193-94(42-49-110(157)206)131(229)188-91(45-52-117(213)214)123(221)177-71-114(210)176-72-115(211)180-107(146(244)245)67-80(14)15)203-144(242)106(70-119(217)218)201-136(234)98(61-74(2)3)179-116(212)73-178-122(220)84(35-26-56-171-147(161)162)182-125(223)88(37-28-58-173-149(165)166)187-143(241)105(69-113(160)209)200-135(233)96(44-51-112(159)208)194-139(237)101(64-77(8)9)197-134(232)95(43-50-111(158)207)191-132(230)93(41-48-109(156)205)190-126(224)87(36-27-57-172-148(163)164)183-130(228)92(40-47-108(155)204)189-124(222)86(34-23-25-55-153)185-137(235)99(62-75(4)5)196-129(227)90(39-30-60-175-151(169)170)184-133(231)97(46-53-118(215)216)192-127(225)89(38-29-59-174-150(167)168)186-138(236)100(63-76(6)7)195-128(226)85(33-22-24-54-152)181-121(219)82(17)154/h19-21,31-32,74-82,84-107,120H,18,22-30,33-73,152-154H2,1-17H3,(H2,155,204)(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H2,160,209)(H,176,210)(H,177,221)(H,178,220)(H,179,212)(H,180,211)(H,181,219)(H,182,223)(H,183,228)(H,184,231)(H,185,235)(H,186,236)(H,187,241)(H,188,229)(H,189,222)(H,190,224)(H,191,230)(H,192,225)(H,193,238)(H,194,237)(H,195,226)(H,196,227)(H,197,232)(H,198,240)(H,199,239)(H,200,233)(H,201,234)(H,202,243)(H,203,242)(H,213,214)(H,215,216)(H,217,218)(H,244,245)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)/t81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,120-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSRZQSAFJIGJ-ZMKGZUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H262N52O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126947-95-3
Record name Ala-lys-leu-arg-glu-arg-leu-lys-gln-arg-gln-gln-leu-gln-asn-arg-arg-gly-leu-asp-ile-leu-phe-leu-gln-glu-gly-gly-leu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126947953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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